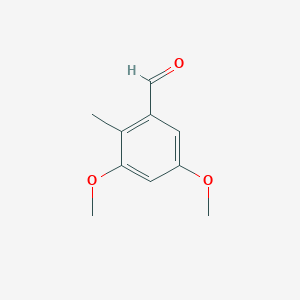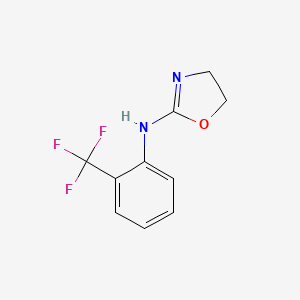
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The presence of chloroethyl groups and methoxy substituents on the aromatic ring contributes to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline typically involves the reaction of 2,4,6-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its alkylating properties make it useful in the preparation of polymers and other advanced materials.
Biology: The compound’s ability to cross-link DNA makes it a valuable tool in biological research, particularly in the study of DNA repair mechanisms and the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in cancer treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline involves the formation of highly reactive intermediates that can alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
類似化合物との比較
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclopropanamine: Known for its use in chemical warfare and as a chemotherapy agent.
n,n-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
27077-10-7 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,4,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(18-2)13(12(9-10)19-3)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
InChIキー |
JJWFITSHOLBCBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)N(CCCl)CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
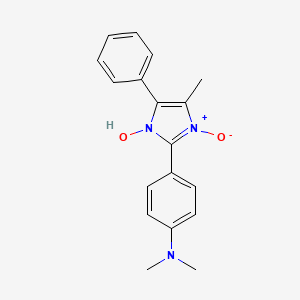
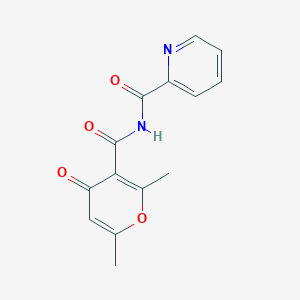
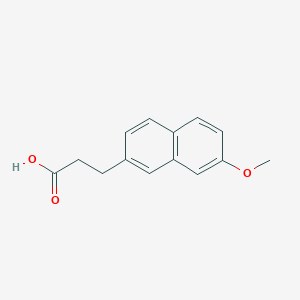
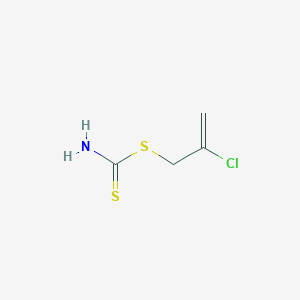
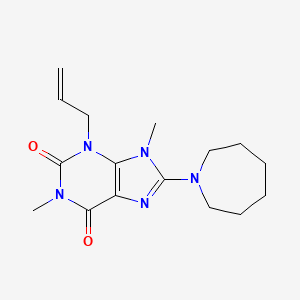
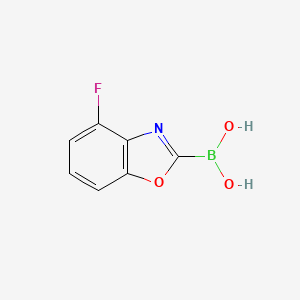
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
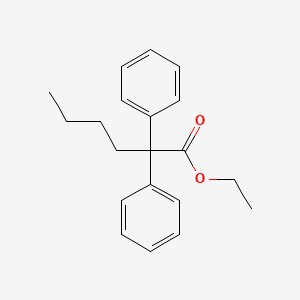
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
